4-Bromo-3,5-difluoroaniline
Description
Significance and Role in Advanced Chemical Synthesis
Building Block for Complex Organic Molecules
At its core, 4-Bromo-3,5-difluoroaniline serves as a fundamental building block for the construction of more complex organic structures. chemimpex.com Chemists in academic and industrial research utilize it as a precursor to study reaction mechanisms and to develop novel synthetic methodologies. Its applications are particularly prominent in the pharmaceutical and agrochemical industries. chemimpex.com In medicinal chemistry, it is a key intermediate in the synthesis of drug candidates, where the inclusion of fluorine atoms can enhance metabolic stability and biological activity. Similarly, in the development of agrochemicals, this compound is used to create more effective and environmentally considerate pesticides. chemimpex.com The compound is also employed in material science for creating advanced polymers and coatings with enhanced chemical resistance and durability.
Versatility in Chemical Transformations
The chemical reactivity of this compound is marked by its versatility, allowing it to participate in a wide array of chemical transformations. chemimpex.com The presence of the bromine atom facilitates various substitution and coupling reactions, which are essential for assembling complex molecular architectures. fluoromart.com For instance, it readily undergoes reactions such as N-acylation, as demonstrated by its reaction with acryloyl chloride to form N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide. researchgate.net This adaptability, combined with its stability and compatibility with diverse reaction conditions, makes it a reliable and sought-after reagent for chemists aiming to create derivatives with specific, tailored functionalities. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKUSFDAHRASGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371237 | |
| Record name | 4-Bromo-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203302-95-8 | |
| Record name | 4-Bromo-3,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-3,5-DIFLUOROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Overview of Halogenated Aniline Derivatives in Research
Established Synthetic Routes for this compound
The synthesis of this compound is primarily achieved through two main strategies: the direct bromination of a difluoroaniline precursor and the derivatization of other halogenated benzenes. Each approach offers distinct advantages and is chosen based on factors such as starting material availability, desired purity, and scalability.
Bromination of Difluoroaniline Precursors
The most direct method for synthesizing this compound involves the electrophilic bromination of 3,5-difluoroaniline. This reaction takes advantage of the activating and directing effects of the amino group on the aromatic ring.
The bromination of 3,5-difluoroaniline is typically carried out using elemental bromine as the brominating agent. sci-hub.se The reaction is often conducted in a solvent such as acetic acid. chemicalbook.com The choice of solvent is crucial as it can influence the reactivity of the bromine and the solubility of the reactants.
To control the reaction, the temperature is usually kept low, often below 25°C, during the addition of bromine. This helps to prevent over-bromination and the formation of side products. After the initial reaction, the mixture is typically stirred at room temperature for a period to ensure complete conversion. A workup procedure involving the addition of sodium thiosulphate is common to quench any unreacted bromine.
A summary of typical reactants and conditions for a related bromination is presented below:
| Reactant/Reagent | Role | Example Quantity |
| 2,6-difluoroaniline | Starting Material | 101.5 g |
| Bromine | Brominating Agent | 127.0 g |
| Acetic Acid | Solvent | 750 ml |
| Sodium Thiosulphate | Quenching Agent | 50 g |
| Sodium Acetate | Base | 125 g |
| Data derived from a representative synthesis of a similar compound, 4-bromo-2,6-difluoroaniline. |
The regioselectivity of the bromination of 3,5-difluoroaniline is governed by the directing effects of the substituents on the benzene (B151609) ring. The amino (-NH2) group is a powerful activating group and is ortho-, para- directing. The fluorine atoms are deactivating groups but are also ortho-, para- directing.
In the case of 3,5-difluoroaniline, the positions ortho to the amino group (positions 2 and 6) and the position para to the amino group (position 4) are activated. The positions meta to the amino group (positions 3 and 5) are where the fluorine atoms are located. The directing effects of the amino group and the fluorine atoms reinforce each other to direct the incoming electrophile (bromine) to the 4-position. The para position is sterically less hindered than the ortho positions, making the formation of this compound the major product.
Derivatization from Related Halogenated Benzenes
An alternative synthetic strategy involves starting with a benzene ring that already contains the desired halogen pattern and then introducing the amino group. This is often achieved through the amination of a suitable bromo-difluorobenzene compound.
One of the starting materials for this approach is 1,4-dibromo-2,6-difluorobenzene. rsc.org The synthesis involves a nucleophilic aromatic substitution reaction where one of the bromine atoms is replaced by an amino group. This can be achieved using ammonia (B1221849) or a source of ammonia. researchgate.netrsc.org The reaction conditions, such as temperature, pressure, and the presence of a catalyst, are critical for achieving a successful transformation. google.com
For instance, a known method for producing 3,5-difluoroaniline involves the amination of 1-bromo-3,5-difluorobenzene (B42898). google.com This highlights the viability of aminating a bromo-difluorobenzene precursor to obtain the target aniline derivative.
Copper-based catalysts are frequently employed to facilitate the amination of aryl halides, a reaction often referred to as the Ullmann condensation. nih.govmdpi.com Cuprous oxide (Cu2O) is a commonly used catalyst in these reactions. lookchem.com The catalyst facilitates the coupling of the aryl halide with the amine by lowering the activation energy of the reaction. mdpi.com
The general mechanism of copper-catalyzed amination is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. mdpi.com Other copper catalysts, such as copper(I) iodide (CuI), have also been shown to be effective, often in combination with a ligand like N,N'-dimethylethylenediamine. koreascience.kr
Modern advancements in catalysis have also introduced palladium-based systems, such as those used in the Buchwald-Hartwig amination, which are highly efficient for forming carbon-nitrogen bonds. organic-chemistry.orgacs.orgacs.orgresearchgate.net These reactions offer a broad scope and are often tolerant of various functional groups.
Multi-step Synthesis Strategies
A common and effective approach to synthesizing this compound involves a sequence of halogenation, diazotization, and reduction reactions. smolecule.com This strategy allows for the controlled introduction of the bromo and amino functionalities onto a difluorinated benzene core.
One established pathway begins with 3,5-difluoroaniline. researchgate.net The synthesis proceeds through the following key steps:
Bromination: The starting material, 3,5-difluoroaniline, undergoes electrophilic aromatic substitution with a brominating agent, such as bromine, to introduce a bromine atom at the para-position relative to the amino group. This yields this compound directly. researchgate.net
Alternative Route via Diazotization: An alternative, though more complex, route starts from 2,4-difluoroaniline. google.com This substrate is first brominated to form 2-bromo-4,6-difluoroaniline. google.com This intermediate then undergoes diazotization, where the primary aromatic amine is converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. google.com The resulting diazonium salt is subsequently reduced to replace the diazonium group with a hydrogen atom, a process known as deamination, to yield 1-bromo-3,5-difluorobenzene. google.comgoogle.com Finally, amination of 1-bromo-3,5-difluorobenzene can produce 3,5-difluoroaniline, which can then be brominated as described above. google.com A key advantage of this multi-step process is the potential to avoid the accumulation of potentially hazardous diazonium salt intermediates by performing the reduction contemporaneously with the diazotization reaction. google.com
A variation of this involves the diazotization of this compound itself to produce a diazonium salt, which can then be used in subsequent reactions, such as the Sandmeyer reaction, to introduce other functional groups. fluoromart.com For instance, diazotization followed by hydrolysis can yield 4-bromo-3,5-difluorophenol. researchgate.net
| Reaction Step | Starting Material | Reagents | Product |
|---|---|---|---|
| Bromination | 3,5-Difluoroaniline | Bromine | This compound |
| Bromination | 2,4-Difluoroaniline | Bromine, Hydrochloric acid | 2-Bromo-4,6-difluoroaniline |
| Diazotization & Reduction | 2-Bromo-4,6-difluoroaniline | Sodium nitrite, Isopropyl alcohol, Cuprous oxide | 1-Bromo-3,5-difluorobenzene |
| Amination | 1-Bromo-3,5-difluorobenzene | Aqueous ammonia | 3,5-Difluoroaniline |
Achieving high yield and purity is critical in the synthesis of this compound. fluoromart.com The optimization of reaction conditions is therefore a key focus of research and process development.
For the bromination of 3,5-difluoroaniline, controlling the reaction temperature and the stoichiometry of the reagents is crucial to prevent the formation of over-brominated or isomeric byproducts. Similarly, in the diazotization of bromo-difluoroaniline intermediates, maintaining a low temperature (typically below 5 °C) is essential to ensure the stability of the diazonium salt and prevent its premature decomposition. google.com
In a described synthesis of a related compound, N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide, the reaction conditions were optimized to achieve a yield of 62.5%. researchgate.net The optimal conditions were found to be a reaction temperature of 0°C, a reaction time of 4 hours, and a specific molar ratio of the reactants. researchgate.net While this is for a derivative, it highlights the importance of fine-tuning parameters.
The purity of the final product is often enhanced through purification techniques such as recrystallization or steam distillation. For instance, after the bromination of 2,6-difluoroaniline, the crude product was purified by dissolving it in ether, washing with water and sodium hydroxide, and then removing the solvent. Further purification by steam distillation yielded a colorless solid.
| Parameter | Optimized Value |
|---|---|
| Reaction Temperature | 0°C |
| Reaction Time | 4 hours |
| Molar Ratio (Acryloyl chloride to this compound) | 1.1 |
| Catalyst Concentration (Triethylamine) | 1.15% |
Advanced Synthetic Approaches and Innovations
Beyond traditional batch synthesis, modern methodologies are being explored to improve the efficiency, safety, and environmental footprint of this compound production.
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated anilines, this can involve the use of less hazardous solvents, minimizing waste, and improving atom economy. For instance, research into the synthesis of related compounds has focused on solvent-free reaction conditions. researchgate.net While specific green chemistry applications for this compound synthesis are not extensively detailed in the provided results, the general trend in chemical manufacturing is towards more sustainable practices. researchgate.net
Flow Chemistry and Continuous Processing
Flow chemistry, or continuous processing, offers several advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, and improved scalability. google.com The synthesis of related halogenated aromatic compounds has been successfully demonstrated using continuous flow reactors. google.com For example, a process for preparing 1-bromo-3,5-difluorobenzene, a key intermediate, has been carried out in a fixed-bed flow reactor. google.com The continuous diazotization of aromatic amines in multi-stage reactors has also been developed, which can be applied to the synthesis of precursors for this compound. google.com This approach allows for better control over reaction parameters and can lead to higher yields and purity.
Chemo-enzymatic Synthesis
Chemo-enzymatic synthesis combines chemical and enzymatic steps to create more efficient and selective reaction pathways. frontiersin.org While direct chemo-enzymatic synthesis of this compound is not prominently described, the principles are applicable. Enzymes, such as lipases, can be used for highly selective transformations under mild conditions. frontiersin.org For example, a chemo-enzymatic method has been developed for the synthesis of vicinal diols from propenylbenzenes, involving an enzyme-catalyzed epoxidation followed by chemical hydrolysis. frontiersin.org Such strategies could potentially be adapted for the synthesis of intermediates or derivatives of this compound, offering a greener and more selective alternative to purely chemical methods.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) in this compound is a prominent reaction pathway, largely facilitated by the electronic influence of the fluorine atoms.
The two fluorine atoms at the C-3 and C-5 positions play a crucial role in activating the aromatic ring towards nucleophilic substitution. Due to their high electronegativity, fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect). byjus.com This effect significantly reduces the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. The positions ortho and para to the electron-withdrawing groups are particularly activated. In this molecule, the carbon atom bonded to the bromine (C-4) is para to one fluorine (C-5 via C-1/C-2) and meta to the other (C-3), and its reactivity is significantly enhanced by the cumulative electron-withdrawing nature of the two fluoro groups. byjus.com
A range of nucleophiles can be employed to displace the bromine atom in this compound. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of derivatives.
Common nucleophiles include:
Alkoxides: Such as sodium methoxide, leading to the formation of ether linkages.
Thiols: Like potassium thiolate, used to introduce sulfur-containing moieties.
Amines: Both primary and secondary amines can act as nucleophiles, forming new C-N bonds.
These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the nucleophilic salt without deactivating the nucleophile. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another important class of reactions where the bromine atom is substituted, demonstrating the compound's versatility. libretexts.org For instance, the reaction with acryloyl chloride in the presence of triethylamine (B128534) proceeds efficiently at low temperatures to form N-[(4-Bromo-3,5-difluorophenyl)]acrylamide. wvu.edulkouniv.ac.in
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Solvent | Product Type |
|---|---|---|---|
| Alkoxide | Sodium methoxide | DMSO | 4-alkoxy-3,5-difluoroaniline |
| Thiolate | Potassium thiolate | DMSO | 4-thioether-3,5-difluoroaniline |
| Amine | Ammonia / Alkylamine | - | N-substituted-4-amino-3,5-difluoroaniline |
| Acyl Chloride | Acryloyl chloride | Triethylamine | N-acylated aniline |
Electrophilic Aromatic Substitution Reactions
While the electron-withdrawing fluorine atoms deactivate the ring towards electrophilic attack, the powerful activating effect of the amino group generally governs the outcome of electrophilic aromatic substitution (EAS) reactions.
The regiochemical outcome of EAS on this compound is determined by the cumulative directing effects of the -NH₂, -F, and -Br substituents.
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via a strong resonance effect (+R effect). byjus.comlkouniv.ac.inchemistrysteps.com
Bromine Atom (-Br): Similar to fluorine, bromine is a deactivating, ortho-, para-director. uri.edu
In a polysubstituted ring, the most powerful activating group dictates the position of substitution. In this case, the amino group is by far the strongest activator and will direct incoming electrophiles to the positions ortho and para to it. wvu.edu The para position is already occupied by the bromine atom. Therefore, electrophilic substitution is strongly directed to the two equivalent ortho positions: C-2 and C-6.
Given the directing effects, electrophilic attack will occur almost exclusively at the C-2 and C-6 positions, which are ortho to the strongly activating amino group and meta to the deactivating fluorine atoms. The reaction is highly regioselective. For example, in reactions like nitration or halogenation, the electrophile will add to the positions adjacent to the amino group. byjus.com
While the fluorine and bromine atoms deactivate the ring, making the reaction slower than that of aniline itself, the strong activation by the amino group ensures that such reactions can proceed under standard electrophilic conditions (e.g., nitric acid/sulfuric acid for nitration). wvu.edu The resulting products would be 2-substituted-4-bromo-3,5-difluoroanilines.
Table 2: Summary of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -NH₂ | C-1 | +R >> -I | Strongly Activating | Ortho, Para |
| -F | C-3, C-5 | -I > +R | Deactivating | Ortho, Para |
| -Br | C-4 | -I > +R | Deactivating | Ortho, Para |
The predictable regioselectivity makes this compound a useful substrate for synthesizing specifically substituted aniline derivatives.
Transformations of the Amino Group
The amino group of this compound is a key functional group that can undergo a variety of chemical transformations, including oxidation, reduction of its precursors, and acylation. The presence of two electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring significantly influences the nucleophilicity and reactivity of the amino group.
Oxidation Reactions (e.g., to Nitro or Nitroso Derivatives)
The amino group of anilines can be oxidized to various products depending on the oxidant and reaction conditions. niscpr.res.in For this compound, the amino group can be oxidized to form the corresponding nitro or nitroso derivatives. The oxidation of substituted anilines can be achieved using various reagents, including hydrogen peroxide (H₂O₂), often in the presence of a catalyst or under basic conditions. researchgate.netwindows.net For instance, the oxidation of anilines with hydrogen peroxide can yield azoxybenzenes in the presence of a mild base or nitroaromatics when a stronger base is used. windows.net Selenium-catalyzed oxidations with hydrogen peroxide have also been developed for the selective synthesis of nitroarenes and nitrosoarenes from substituted anilines. researchgate.net The oxidation of aniline with H₂O₂ catalyzed by methylrhenium trioxide typically yields nitrosobenzene (B162901) as the major product. acs.org These general principles suggest that this compound can be selectively converted to its nitroso or nitro derivatives under controlled oxidative conditions.
Reduction Reactions (e.g., to Aniline Derivatives)
While the amino group of this compound is already in a reduced state, a common synthetic route to this compound involves the reduction of the corresponding nitro derivative. This transformation is a critical step in its preparation. The reduction of 4-Bromo-3,5-difluoronitrobenzene provides a direct pathway to synthesize this compound with high efficiency.
This reduction can be accomplished using standard methods for nitro group reduction, such as catalytic hydrogenation or metal-acid systems.
| Reactant | Reagents | Product | Yield |
| 4-Bromo-3,5-difluoronitrobenzene | H₂/Pd-C or SnCl₂/HCl | This compound | ~90% |
Acylation Reactions (e.g., with Acryloyl Chloride)
The amino group of this compound can react with acylating agents, such as acryloyl chloride, to form the corresponding amide. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically performed in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netresearchgate.net
A specific example is the synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide, which has been successfully synthesized from this compound and acryloyl chloride. researchgate.netresearchgate.netfluoromart.com
| Reactants | Catalyst | Temperature | Time | Product | Yield |
| This compound, Acryloyl Chloride | Triethylamine | 0°C | 4 h | N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide | 62.5% researchgate.netresearchgate.net |
While specific kinetic studies for the acylation of this compound are not extensively documented, the kinetics of acylation for substituted anilines have been widely investigated. rsc.org Generally, the acylation of anilines by acyl chlorides is first-order in each reactant. rsc.org The reactivity of the aniline is highly dependent on the electronic effects of its substituents.
The presence of strong electron-withdrawing groups, such as the two fluorine atoms and the bromine atom in this compound, decreases the electron density on the nitrogen atom. This reduced nucleophilicity leads to a slower reaction rate compared to unsubstituted aniline. niscpr.res.in Kinetic studies on other substituted anilines have shown a correlation between the reaction rate constant (k) and the base strength of the aniline (Ka), as described by the Hammett equation. niscpr.res.inrsc.org For a series of substituted anilines, a linear relationship is often observed when plotting the logarithm of the rate constant against the Hammett substituent constant (σ), with negative ρ values indicating that electron-donating groups accelerate the reaction. niscpr.res.in The rate of these reactions is also influenced by the polarity of the solvent, with rates often increasing in more polar solvents. researchgate.net
Palladium-Catalyzed Coupling Reactions
The carbon-bromine bond in this compound is a versatile handle for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. ossila.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. a2bchem.combeilstein-journals.org The unique electronic and steric properties imparted by the bromo and difluoro substituents influence the compound's reactivity in these transformations. a2bchem.com
Suzuki, Heck, and Sonogashira Couplings
This compound is a suitable substrate for several key palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. a2bchem.comsmolecule.com
Suzuki Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org The reaction is widely used to form biaryl structures. This compound can be coupled with various arylboronic acids to synthesize functionalized biphenyl (B1667301) derivatives.
Heck Coupling : The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. fluorine1.ru While specific examples for this compound are not detailed in the provided sources, related compounds like 1-bromo-3,5-difluorobenzene undergo Heck reactions with acrylates, indicating this pathway is chemically feasible. fluorine1.ru
Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method allows for the direct introduction of an alkynyl group onto the aromatic ring of this compound, leading to the synthesis of substituted aryl alkynes. fluorine1.ru
Chemical Reactivity and Reaction Mechanisms
4-Bromo-3,5-difluoroaniline is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of the bromine atom provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, while the electron-withdrawing fluorine atoms can influence the reactivity of the aromatic ring and the properties of the resulting products. chemimpex.comnbinno.com Its utility has been noted in the synthesis of intermediates for pharmaceuticals and agrochemicals. chemimpex.com
Common cross-coupling reactions for this class of compounds include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, which allow for the introduction of aryl, alkynyl, and amino groups, respectively. nbinno.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organohalide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided results, the reactivity of similar compounds suggests its applicability. For instance, related ortho-bromoanilines undergo efficient Suzuki-Miyaura coupling with a variety of boronic esters, including aryl, benzyl, and alkyl partners, using a palladium catalyst like the CataCXium A palladacycle. nih.gov The reaction conditions are generally mild, and the tolerance for functional groups, including unprotected anilines, is high. nih.gov The synthesis of kinase inhibitors and other complex molecules often relies on the Suzuki-Miyaura coupling of substituted bromoanilines.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction is instrumental in the synthesis of substituted alkynes. Research on related brominated heterocyclic compounds has shown that catalyst systems such as Pd(OAc)₂ with a phosphine (B1218219) ligand like XPhos are effective for Sonogashira couplings. researchgate.net A stepwise Sonogashira coupling has been utilized in the synthesis of polysubstituted furans, highlighting the reaction's utility with bromo-fluoro-substituted aromatics. dp.tech
Buchwald-Hartwig Amination
This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. It is a key method for synthesizing complex aniline (B41778) derivatives. Halogenated anilines, such as 2,4-dibromo-3,5-difluoroaniline, have been used as model substrates to explore and optimize Buchwald-Hartwig amination conditions. The steric and electronic properties of the aniline, including the presence of fluorine atoms, can influence the reaction kinetics and efficiency.
| Reaction Type | Organometallic Reagent | Typical Catalyst/Ligand | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Palladium catalysts (e.g., CataCXium A palladacycle) | Biaryl compounds | nih.gov |
| Sonogashira Coupling | Terminal alkynes | Pd(OAc)₂ / XPhos, Cu(I) co-catalyst | Aryl-alkynes | researchgate.netdp.tech |
| Buchwald-Hartwig Amination | Primary/secondary amines | Palladium catalysts with bulky phosphine ligands (e.g., XPhos) | Di- or tri-substituted amines |
The field of photoredox catalysis has opened new avenues for chemical synthesis, utilizing visible light to drive chemical reactions under mild conditions. Bromoaniline derivatives are recognized for their utility in such transformations. fluoromart.com The unique electronic properties conferred by the bromine and fluorine substituents on the aniline ring make this compound a potentially valuable substrate in this area. fluoromart.comsmolecule.com
While specific photoredox reactions involving this compound are not widely detailed, the reactivity of analogous structures provides significant insight. For example, photocatalytic reactions have been developed for the C-H chlorination of various anilines. rsc.org In a relevant study, 4-bromoaniline (B143363) was subjected to photoredox/organo co-catalysis using the photocatalyst 4CzIPN and N-chlorosuccinimide (NCS) as the chlorine source, resulting in ortho-chlorination to yield 4-bromo-2-chloroaniline. rsc.org This demonstrates the feasibility of selective functionalization on the aniline ring under photocatalytic conditions, a pathway that could likely be extended to this compound.
Furthermore, related compounds like 4-bromo-N-cyclopropyl-3,5-difluoroaniline have been noted for their potential application in photocatalytic reactions. smolecule.com The electron-deficient nature of the fluorinated aromatic ring, combined with the C-Br bond that can participate in radical processes, suggests that this compound could be a suitable candidate for a range of photoredox-mediated transformations, including atom transfer radical addition (ATRA) and radical-polar crossover reactions.
Computational Chemistry and Theoretical Studies
Quantum Chemical Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and properties of molecules like 4-Bromo-3,5-difluoroaniline. DFT calculations can accurately predict the molecule's ground-state geometry, including bond lengths and angles, by finding the lowest energy arrangement of its atoms. Furthermore, these calculations provide a detailed map of the electron density distribution, which is crucial for understanding its chemical behavior.
The electron-withdrawing effects of the fluorine atoms and the bromine atom, combined with the electron-donating effect of the amine group, create a complex electronic environment. DFT calculations can quantify these effects, for instance, by calculating the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. Such information is vital for predicting how the molecule will interact with other reagents.
Table 1: Representative Predicted Geometric Parameters for this compound from DFT Calculations Note: This table is illustrative of typical data obtained from DFT calculations. Specific values may vary based on the functional and basis set used.
| Parameter | Predicted Value |
| C-N Bond Length | ~1.39 Å |
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-C Aromatic Bond Length | ~1.39 - 1.40 Å |
| C-N-H Bond Angle | ~113° |
| F-C-C Bond Angle | ~120° |
Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. For this compound, the distribution of these orbitals across the aromatic ring and substituents, as calculated by computational methods, can pinpoint the likely sites for electrophilic and nucleophilic attack. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. For reactions involving this compound, such as its use in the synthesis of N-aryl acrylamides, theoretical studies can trace the entire reaction pathway from reactants to products. researchgate.net
A chemical reaction proceeds through a high-energy state known as the transition state (TS). Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods, particularly DFT, allow chemists to locate the TS on the potential energy surface. For instance, in the reaction of this compound with another molecule, modeling can determine the precise geometry of the atoms as bonds are being formed and broken. The energy required to reach this state from the reactants is the activation energy (Ea), a key determinant of the reaction rate. DFT simulations are capable of modeling these transition states to predict activation energies. Current time information in Bangalore, IN.
Table 2: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction of this compound Note: This table represents the type of data generated from computational studies of reaction mechanisms.
| Species | Relative Energy (kJ/mol) |
| Reactants | 0 |
| Transition State 1 | +95 |
| Intermediate | -15 |
| Transition State 2 | +50 |
| Products | -40 |
Prediction of Reactivity and Selectivity
A primary goal of computational studies is to predict how a molecule will behave in a chemical reaction. The electronic structure data derived from quantum chemical calculations are directly used to forecast the reactivity and selectivity of this compound.
The presence of two fluorine atoms ortho to the bromine atom and meta to the amine group makes the aromatic ring electron-deficient, which in turn enhances its reactivity toward nucleophilic aromatic substitution. Computational models can quantify this effect by calculating reactivity indices, such as Fukui functions or the distribution of the LUMO, which indicate the most probable sites for a nucleophile to attack. Conversely, the distribution of the HOMO and negative regions of the molecular electrostatic potential can predict sites susceptible to electrophilic attack. This predictive power is essential in synthetic planning. For example, computational docking studies have been used to guide the design of S6K1 inhibitors derived from this compound by predicting their binding interactions with the target protein. nih.gov
Spectroscopic Property Simulations (e.g., NMR, IR, Raman, UV)
Computational simulations of spectroscopic properties are crucial for correlating the molecular structure of this compound with its experimental spectra. By employing methods like DFT with basis sets such as 6-311++G(d,p), researchers can calculate and visualize the theoretical NMR, IR, Raman, and UV-Vis spectra. These simulations are not only predictive but also aid in the precise assignment of experimental spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy Simulations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are invaluable for the structural elucidation of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting the chemical shifts of ¹H and ¹³C nuclei.
Detailed research findings on analogous molecules, such as 3,5-difluoroaniline (B1215098), demonstrate that DFT calculations can accurately predict chemical shifts. researchgate.net For this compound, the introduction of a bromine atom at the C4 position is expected to induce noticeable changes in the electron density distribution around the neighboring protons and carbons, thereby influencing their chemical shifts. The two equivalent aromatic protons (H-2 and H-6) would likely exhibit a downfield shift compared to those in 3,5-difluoroaniline due to the electron-withdrawing nature of the adjacent bromine atom. Similarly, the carbon atoms would show characteristic shifts, with C-4 experiencing a significant deshielding effect.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) - ¹H | Predicted Chemical Shift (ppm) - ¹³C |
| C1 | - | 130.5 |
| C2/C6 | 6.75 | 110.2 |
| C3/C5 | - | 155.8 (d, J=245 Hz) |
| C4 | - | 115.4 |
| NH₂ | 4.10 | - |
| Note: The predicted values are illustrative and based on computational studies of similar halogenated anilines. Actual experimental values may vary. |
Infrared (IR) and Raman Spectroscopy Simulations
The vibrational spectrum of this compound is characterized by modes associated with the aniline (B41778) group (N-H stretching, bending), the benzene (B151609) ring (C-H stretching, C-C stretching, ring deformation), and the carbon-halogen bonds (C-F and C-Br stretching). The symmetric and asymmetric N-H stretching vibrations are typically observed in the 3400-3500 cm⁻¹ region. The C-F stretching vibrations are expected to appear in the 1200-1300 cm⁻¹ range, while the C-Br stretching mode will be found at a lower frequency, typically below 600 cm⁻¹. Studies on para-halogenoanilines have shown that theoretical spectra calculated using the B3LYP method with the 6-311++G(df,pd) basis set are in very good agreement with experimental results. researchgate.net
Interactive Data Table: Simulated Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Assignment |
| ν(N-H) asym | 3505 | High | Asymmetric N-H stretch |
| ν(N-H) sym | 3415 | High | Symmetric N-H stretch |
| ν(C-H) | 3080 | Medium | Aromatic C-H stretch |
| δ(NH₂) | 1620 | Medium | NH₂ scissoring |
| ν(C=C) | 1580 | High | Aromatic C=C stretch |
| ν(C-F) asym | 1290 | High | Asymmetric C-F stretch |
| ν(C-F) sym | 1250 | Medium | Symmetric C-F stretch |
| ν(C-Br) | 550 | Low | C-Br stretch |
| Note: These are representative predicted values based on DFT calculations for analogous compounds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Vis absorption spectra. These simulations provide insights into the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region. The electronic transitions are typically of the π → π* type within the benzene ring. The presence of the amino group (an auxochrome) and the halogen atoms can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted benzene. Computational studies on 3,5-difluoroaniline have identified the key electronic transitions and have shown good correlation with experimental spectra recorded in various solvents. researchgate.net The addition of a bromine atom in this compound is anticipated to further influence the energies of the frontier molecular orbitals and thus the wavelengths of maximum absorption.
Interactive Data Table: Simulated UV-Vis Spectral Data for this compound
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 295 | 0.045 | HOMO → LUMO |
| 240 | 0.150 | HOMO-1 → LUMO |
| 210 | 0.350 | HOMO → LUMO+1 |
| Note: These values are illustrative, based on TD-DFT calculations for similar aromatic amines. |
Applications in Advanced Materials and Fine Chemicals
Pharmaceutical Intermediates
4-Bromo-3,5-difluoroaniline is a pivotal intermediate in medicinal chemistry, enabling the synthesis of novel drug candidates with improved biological properties. chemimpex.com The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a reactive site for further chemical modifications, allowing for the construction of complex molecular architectures. chemimpex.com
Synthesis of Drug Candidates with Enhanced Biological Activity
The strategic incorporation of the 4-bromo-3,5-difluorophenyl moiety into drug molecules is a key strategy for enhancing their biological activity. A notable application is in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in diseases like cancer.
Research has demonstrated the synthesis of potent Tropomyosin receptor kinase (Trk) inhibitors, which are significant in personalized medicine for treating cancers with specific genetic alterations like NTRK gene fusions. nih.gov While specific examples naming this compound as the direct precursor in commercially approved drugs are proprietary, its structural motif is found in patented therapeutic compounds. For instance, its analogue is used in the synthesis of benzyl urea compounds that act as Trk family protein kinase inhibitors, useful in treating pain, inflammation, and cancer. google.com
Another study details the synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide from this compound and acryloyl chloride. researchgate.net This reaction creates a new molecule with potential for further development into a bioactive compound, illustrating the utility of this compound as a starting material for creating derivatives with tailored functionalities. chemimpex.comresearchgate.net
Development of Drugs Targeting Specific Diseases
The compound plays a significant role in the synthesis of drugs designed to target specific diseases. chemimpex.com The development of kinase inhibitors, for example, is a major focus in oncology. Trk inhibitors are particularly important for their "tissue-agnostic" therapeutic potential, meaning they are effective against cancers with NTRK gene fusions regardless of where the tumor originated in the body. nih.gov This targeted approach represents a paradigm shift in cancer treatment, moving towards therapies based on the genetic makeup of a tumor. nih.gov
The development of such specific inhibitors often involves multi-step synthesis pathways where intermediates like this compound are crucial for constructing the final active pharmaceutical ingredient. The unique substitution pattern of the aniline (B41778) allows chemists to precisely control the molecule's shape and electronic properties to ensure it binds effectively to the target protein.
Improving Therapeutic Efficacy and Safety Profiles
The incorporation of fluorine atoms, as found in this compound, is a well-established strategy in medicinal chemistry to improve a drug's efficacy and safety. chemimpex.com Fluorine can block sites of metabolism, leading to a longer duration of action and potentially reducing the required dose. It can also increase the molecule's binding affinity to its target, enhancing its potency. These improvements can lead to a better therapeutic window, where the drug is effective at concentrations that are not toxic to the patient. By serving as a source of this difluorinated phenyl ring, this compound contributes to the development of safer and more effective medicines. chemimpex.com
Agrochemical Development
In addition to its pharmaceutical applications, this compound is a key intermediate in the agrochemical sector. chemimpex.com The principles of enhancing biological activity through fluorination apply equally to the development of modern pesticides. Agrochemical intermediates are essential raw materials for producing various pesticides and plant protection products. gugupharm.com
Key Intermediate for Pesticides (Herbicides, Insecticides, Fungicides)
This compound and its close chemical relatives are foundational materials for creating a range of pesticides. chemimpex.com The related compound, 3,5-difluoroaniline (B1215098), is explicitly noted as a useful intermediate in the production of herbicidal compositions. google.com The synthesis of complex herbicidally active compounds, such as certain isoxazolin-3-ylacylbenzenes, utilizes 4-bromoaniline (B143363) derivatives as key intermediates. The bromine atom on the aniline ring provides a convenient handle for synthetic transformations required to build the final, complex pesticide molecule.
The development of novel anthranilic diamide insecticides, a significant class of modern insecticides, also involves halogenated aniline precursors in their synthesis pathways. These insecticides are known for their high efficacy and favorable safety profiles.
Formulations for Crop Protection
High-quality agrochemical intermediates are critical for creating effective and safe pesticide formulations. gugupharm.com The purity and chemical properties of intermediates like this compound directly influence the potency, toxicity, and environmental impact of the final crop protection product. gugupharm.com The stability and reactivity of this compound make it suitable for industrial-scale synthesis, ensuring a reliable supply of the active ingredients needed for crop protection formulations. chemimpex.com These formulations are designed for various application methods, including foliar sprays and seed treatments, to protect crops from pests and diseases, thereby helping to ensure global food security. gugupharm.com
Materials Science Applications
The distinct combination of reactive sites on the this compound molecule makes it a valuable building block in materials science. The presence of fluorine atoms, known for conferring properties such as thermal stability, chemical resistance, and hydrophobicity, is a key driver of its utility in creating robust and high-performance materials.
Advanced Polymers and Coatings
This compound serves as a precursor for the synthesis of specialized monomers used in the production of advanced polymers. One notable example is the synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide. researchgate.netresearchgate.net This monomer can be synthesized by reacting this compound with acryloyl chloride in the presence of a catalyst like triethylamine (B128534). researchgate.net
The resulting fluorinated acrylamide monomer can then be polymerized to create polymers with desirable characteristics for high-performance coatings. Fluorine-containing polymers are recognized for their exceptional properties, including:
High thermal stability: The strong carbon-fluorine bond contributes to the polymer's ability to withstand high temperatures without degrading. researchgate.net
Chemical and weather resistance: The fluorine atoms provide a protective shield against chemical attack and degradation from environmental factors. researchgate.net
Low surface energy and flammability: These properties lead to surfaces that are water and oil repellent. researchgate.net
Low dielectric constants and refractive index: These are important properties for various specialized applications. researchgate.net
Research into similar fluorinated methacrylic polymers has shown that they can form tough polymer films with excellent water repellency, achieving contact angles greater than 100°. researchgate.net While specific performance data for polymers derived directly from N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide in coatings is a subject of ongoing research, the known properties of analogous fluorinated polymers suggest significant potential for creating durable and protective coatings for demanding environments. researchgate.netchemimpex.com
Electronic Materials (e.g., Organic Semiconductors, OLEDs)
The exploration of this compound extends into the realm of electronic materials, where it is investigated as a potential component in the synthesis of organic semiconductors and materials for Organic Light-Emitting Diodes (OLEDs). chemimpex.com The electronic properties of the molecule, influenced by the electron-withdrawing nature of the fluorine and bromine atoms, make it an attractive starting material for creating novel organic electronic components.
While specific, commercially realized examples of organic semiconductors or OLEDs directly synthesized from this compound are not yet widespread, the compound's structure is relevant to the development of hole-transporting materials (HTMs), which are crucial for efficient OLED operation. The design and synthesis of novel HTMs are a key area of research for improving the performance and longevity of OLED devices.
Dyes and Pigments
This compound is utilized as a precursor in the synthesis of certain types of dyes. chemimpex.comfluoromart.com The aniline functional group is a common starting point for the creation of azo dyes, which are a large and commercially important class of colorants. The synthesis typically involves a diazotization reaction, where the amine group of this compound is converted into a diazonium salt. This reactive intermediate is then coupled with another aromatic compound to form the characteristic azo (-N=N-) linkage, which is responsible for the color of the dye.
The presence of the bromo and difluoro substituents on the aromatic ring can influence the final color and properties of the dye, such as its lightfastness and chemical stability. While detailed studies on a wide range of dyes derived specifically from this compound are an area of specialized research, the fundamental chemistry of azo dye synthesis provides a clear pathway for its application in this field.
Specialty Chemicals and Fluorinated Building Blocks
Beyond its direct applications, this compound is a valuable fluorinated building block in the synthesis of a variety of specialty chemicals. fluoromart.com Its trifunctional nature (amine, bromo, and difluoro substitutions) allows for a range of chemical transformations, making it a versatile intermediate for creating more complex molecules with specific functionalities. chemimpex.com
As previously mentioned, one such application is the synthesis of N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide. researchgate.netresearchgate.net This transformation highlights its role as a precursor to monomers for advanced polymers. Furthermore, the bromine atom can participate in various cross-coupling reactions, a common strategy in organic synthesis to build larger, more complex molecular architectures. The fluorine atoms not only influence the reactivity of the molecule but also impart the desirable properties of fluorinated compounds to the final products. This makes this compound a key intermediate for introducing fluorine into a wide array of fine and specialty chemicals. chemimpex.comfluoromart.com
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-Bromo-3,5-difluoroaniline.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of organic compounds. In a derivative of this compound, N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide, the structure was confirmed using ¹H NMR and ¹³C NMR, among other techniques. researchgate.net For a related compound, 4-Amino-3,5-difluorobenzonitrile, which shares the same substituted aniline (B41778) ring, ¹H NMR data in CDCl₃ showed two aromatic protons as a multiplet at 7.13 ppm and the amine protons as a singlet at 4.29 ppm. beilstein-journals.org The ¹³C NMR spectrum of this related compound displayed signals for the aromatic carbons, with the carbon attached to the nitrile group appearing at 118.0 ppm and the carbon attached to the amine group at 129.7 ppm. beilstein-journals.org
Table 1: Representative NMR Data for a Structurally Related Aniline Derivative
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.13 | dd | Aromatic CH |
| ¹H | 4.29 | s | NH₂ |
| ¹³C | 152.3 | Aromatic C-F | |
| ¹³C | 149.1 | Aromatic C-F | |
| ¹³C | 129.7 | Aromatic C-NH₂ | |
| ¹³C | 118.0 | Aromatic C-CN | |
| ¹³C | 115.7 | Aromatic CH | |
| ¹³C | 115.4 | Aromatic CH | |
| ¹³C | 98.4 | Aromatic C-Br |
Note: Data is for the related compound 4-Amino-3,5-difluorobenzonitrile and serves as an illustrative example of the expected spectral regions. beilstein-journals.org
Advanced NMR Techniques (e.g., 2D NMR)
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis and Functional Group Identification
The vibrational spectra of halogenated anilines have been the subject of detailed theoretical and experimental studies. researchgate.net For the related compound N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide, FT-IR spectroscopy was used to confirm its chemical structure. researchgate.net Theoretical studies on para-halogenoanilines using Density Functional Theory (DFT) have shown excellent agreement with experimental IR and Raman spectra, allowing for detailed vibrational assignments based on potential energy distributions (PEDs). researchgate.net For 3,5-difluoroaniline (B1215098), a structurally similar compound, the C-H out-of-plane bending modes are observed in the 1000-675 cm⁻¹ region of the IR spectrum. researchgate.net The characteristic N-H stretching vibrations of the primary amine group in aniline derivatives are also a key feature in their IR spectra. researchgate.net
Table 2: Key Vibrational Modes for Substituted Anilines
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretching | 3300 - 3500 | IR, Raman |
| C-H Aromatic Stretching | 3000 - 3100 | IR, Raman |
| C=C Aromatic Stretching | 1400 - 1600 | IR, Raman |
| C-N Stretching | 1250 - 1360 | IR, Raman |
| C-F Stretching | 1000 - 1400 | IR |
| C-Br Stretching | 500 - 600 | IR |
| C-H Out-of-plane Bending | 675 - 1000 | IR |
Note: These are general ranges and can vary based on the specific substitution pattern. researchgate.netresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. The calculated monoisotopic mass of this compound (C₆H₄BrF₂N) is 206.94952 Da. nih.gov HRMS analysis of related compounds has been successfully used to confirm their calculated molecular formulas. beilstein-journals.org For this compound, the predicted m/z for the [M+H]⁺ adduct is 207.95680. uni.lu This technique is crucial for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.
Table 3: Predicted HRMS Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 207.95680 |
| [M+Na]⁺ | 229.93874 |
| [M+NH₄]⁺ | 224.98334 |
| [M+K]⁺ | 245.91268 |
| [M-H]⁻ | 205.94224 |
Data sourced from predicted values. uni.lu
Thermal Analysis Techniques
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of chemical compounds. For this compound, methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide essential data regarding its melting point, decomposition profile, and thermal kinetics, which are vital for understanding its behavior in various applications.
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, a key parameter determined by DSC is its melting point, which is reported in the range of 97 °C to 102 °C. This transition appears as an endothermic peak in the DSC thermogram, indicating the absorption of energy required to change the substance from a solid to a liquid state.
In research settings, DSC is also used to study the thermal behavior of derivatives of this compound. For instance, studies on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, which is synthesized from this compound, have utilized DSC under non-isothermal conditions to investigate its exothermic decomposition reactions. Such analyses help in understanding the thermal stability and potential hazards of new materials derived from the parent compound. sigmaaldrich.com
Thermogravimetric Analysis (TGA) provides quantitative information on the mass changes in a material as a function of temperature or time, offering insights into thermal stability and decomposition kinetics. The derivative of the TGA curve, known as DTG, shows the rate of mass loss, highlighting the temperatures at which decomposition is most rapid.
Studies on this compound indicate that its thermal decomposition generates hazardous products, including carbon oxides, hydrogen bromide, hydrogen fluoride, and nitrogen oxides. TGA is the primary technique used to identify the temperature ranges in which this decomposition occurs.
Detailed kinetic studies have been performed on derivatives to understand the decomposition mechanism. For example, non-isothermal TGA of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide was used to determine the kinetic parameters of its thermal decomposition. The data, analyzed using various models such as the Kissinger and Flynn-Wall-Ozawa equations, revealed that the decomposition process is controlled by a chemical reaction mechanism (F3). The key kinetic parameters from this research are summarized below.
| Parameter | Value | Method of Determination |
| Apparent Activation Energy (E) | 240.01 kJ·mol⁻¹ | Kissinger, Flynn-Wall-Ozawa, Starink equations |
| Pre-exponential Factor (A) | 2.34 × 10²³ s⁻¹ | Kissinger, Flynn-Wall-Ozawa, Starink equations |
| Reaction Mechanism | Chemical reaction mechanism (F3) | Achar, Coats-Redfern equations |
| Data derived from the study of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide |
X-ray Diffraction (XRD) for Solid-State Structure
X-ray Diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystalline solid, one can determine the unit cell dimensions, crystal system, and precise arrangement of atoms within the crystal lattice.
While specific crystal structure data for this compound is not widely published, XRD is a standard method for characterizing related halogenated anilines. nih.gov For instance, X-ray crystallography has been successfully used to resolve the crystal structures of Schiff base derivatives of bromoanilines and to confirm their substitution patterns. The technique is also applied to resolve the precise positioning of halogen atoms in complex structures, though challenges such as obtaining suitable single crystals may require specific crystallization techniques like slow vapor diffusion. In studies of other bromoaniline derivatives, such as the dihydrogen hexafluorosilicate (B96646) monohydrates of p-bromoaniline, XRD has revealed orthorhombic crystal systems where molecules are cross-linked by ionic forces and hydrogen bonds. nih.gov This demonstrates the capability of XRD to provide detailed insights into the solid-state packing and intermolecular interactions of this class of compounds.
Chromatographic Techniques (e.g., HPLC, GC, UPLC) for Purity and Analysis
Chromatographic techniques are indispensable for the separation, identification, and purification of this compound and its derivatives. These methods are routinely used in quality control to assess purity and in research to monitor reaction progress and isolate products.
Gas Chromatography (GC) is frequently utilized for purity assessment. Commercial grades of this compound often specify a purity of greater than 98.0%, a value typically determined by GC analysis. fluoromart.combldpharm.com
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical for both analysis and purification. sigmaaldrich.com HPLC is used for the quantitative analysis of reaction mixtures, as demonstrated in the synthesis of related difluoroanilines where it was used to determine product yield and the consumption of intermediates. In the synthesis of derivatives of this compound, reverse-phase HPLC is a key purification method. sigmaaldrich.com LC-MS is invaluable for confirming the molecular weight of the compound and its derivatives. sigmaaldrich.com
Ultra-High-Performance Liquid Chromatography (UPLC) , a more recent advancement offering higher resolution and faster analysis times than traditional HPLC, is also documented as an available analytical method for this compound.
The table below summarizes the applications of these chromatographic techniques.
| Technique | Application | Common Findings/Parameters |
| Gas Chromatography (GC) | Purity assessment | Purity levels reported as >98.0% |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, reaction monitoring, purification | Used to determine yield (e.g., 93% for related compounds) and for purification via reverse-phase columns. sigmaaldrich.com |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation, impurity identification | Confirms m/z of derivatives. sigmaaldrich.com |
| Ultra-High-Performance Liquid Chromatography (UPLC) | High-resolution analysis | Listed as an available analytical technique for the compound. |
Future Research Directions and Emerging Applications
Novel Derivatization Strategies and Functionalization
The reactivity of 4-bromo-3,5-difluoroaniline allows for a wide range of chemical modifications, making it a versatile starting material for creating new and complex molecules. chemimpex.com Researchers are continuously exploring new ways to derivatize and functionalize this compound to tailor its properties for specific applications.
One key area of research is the development of novel derivatization strategies. For instance, N-[(4-Bromo-3,5-difluorine)phenyl]acrylamide has been synthesized from this compound and acryloyl chloride. researchgate.net The reaction conditions for this synthesis have been optimized to achieve a yield of 62.5%. researchgate.net Such derivatizations introduce new functional groups that can be used for further chemical transformations, including polymerization. researchgate.net
Future research will likely focus on developing even more sophisticated derivatization techniques. This could involve using new catalysts or reaction conditions to achieve higher yields and greater selectivity. The goal is to create a diverse library of this compound derivatives that can be used as building blocks in a wide range of applications.
Exploration in Catalysis and Organometallic Chemistry
The presence of halogen atoms on the aniline (B41778) ring makes this compound a suitable candidate for use in catalysis and organometallic chemistry. The bromine atom, in particular, can participate in various cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Future research in this area could explore the use of this compound as a ligand in organometallic complexes. The aniline nitrogen and the halogen atoms could coordinate to a metal center, creating novel catalysts with unique reactivity. These catalysts could be used in a variety of organic transformations, from simple cross-coupling reactions to more complex asymmetric syntheses.
Biomedical Research and Drug Discovery Beyond Intermediates
While this compound is a valuable intermediate in the synthesis of pharmaceuticals, researchers are also exploring its potential as a lead compound in its own right. chemimpex.com The unique combination of a bromine atom and two fluorine atoms on an aniline ring gives this molecule a distinct set of properties that could be beneficial for interacting with biological targets.
The fluorine atoms can enhance metabolic stability and binding affinity, while the bromine atom provides a site for further modification. smolecule.com This makes this compound an attractive scaffold for the design of new drugs. For instance, derivatives of similar halogenated anilines have been investigated as inhibitors of enzymes and as agents targeting various diseases. smolecule.com
Future research will likely involve the synthesis and biological evaluation of a wide range of this compound derivatives. This could lead to the discovery of new drug candidates for a variety of therapeutic areas, including oncology and infectious diseases.
Environmental and Sustainable Chemistry Applications
The unique properties of fluorinated compounds like this compound also lend themselves to applications in environmental and sustainable chemistry. ontosight.ai Fluorinated materials can exhibit enhanced thermal stability and chemical resistance, making them suitable for use in demanding applications. ontosight.ainih.gov
For example, polymers derived from fluorinated monomers can have applications in coatings and membranes. chemimpex.com The incorporation of fluorine can also influence the biological activity of molecules, which is relevant for the development of new agrochemicals. chemimpex.comontosight.ai
Future research in this area will focus on developing sustainable methods for the synthesis and application of this compound and its derivatives. This includes exploring greener reaction conditions and developing biodegradable materials to minimize their environmental impact. acs.orgresearchgate.net The persistence of some fluorinated compounds in the environment is a known concern, and future work will need to address this challenge. nih.govacs.org
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to have a significant impact on chemical synthesis. nih.govacs.org These technologies can be used to predict the outcomes of reactions, optimize reaction conditions, and even design new synthetic routes. nih.gov
In the context of this compound, AI and ML could be used to accelerate the discovery of new derivatives with desired properties. For example, a machine learning model could be trained on a dataset of known this compound derivatives and their biological activities. This model could then be used to predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis. researchgate.net
Q & A
Q. What are the recommended synthetic routes for preparing 4-Bromo-3,5-difluoroaniline in high purity?
A common method involves reacting this compound with Meldrum's acid in toluene at 90°C, followed by purification via reverse-phase column chromatography using 0.1% formic acid water/acetonitrile. This yields 71% of the desired product with high purity, as confirmed by LCMS (m/z 294 [M+H]⁺) .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. For example, LCMS (m/z 294 [M+H]⁺) confirms molecular weight, while HPLC retention times (e.g., 0.66 minutes under SQD-FA05 conditions) provide purity assessments. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are also used for stability studies .
Q. What are the critical parameters to control during purification to ensure high yield?
Key parameters include solvent choice (e.g., formic acid water/acetonitrile mixtures), column packing material for reverse-phase chromatography, and temperature control during crystallization. Impurities are minimized by maintaining reaction temperatures at 90°C and rapid cooling to 0°C post-reaction .
Advanced Research Questions
Q. How can non-isothermal kinetic analysis elucidate the thermal decomposition of derivatives like N-[(4-Bromo-3,5-difluorophenyl)acrylamide]?
Kinetic parameters (e.g., activation energy, pre-exponential factor) are derived using the Achar, Coats-Redfern, and Kissinger equations. For example, the decomposition of N-[(4-Bromo-3,5-difluorophenyl)acrylamide] follows an F3 mechanism (E = 240.01 kJ·mol⁻¹, A = 2.34 × 10²³ s⁻¹), determined via TG/DSC under non-isothermal conditions .
Q. What strategies enable functionalization of this compound for cross-coupling reactions?
Boronic acid derivatives (e.g., 4-Bromo-3-fluorophenylboronic acid) are synthesized for Suzuki-Miyaura couplings. These reactions require palladium catalysts and optimized base/ligand systems to overcome steric hindrance from bromo/fluoro substituents .
Q. How do electronic effects of bromo and fluoro substituents influence reactivity in nucleophilic substitutions?
The electron-withdrawing nature of fluorine directs electrophilic attacks to the para position relative to the amino group, while bromine’s steric bulk slows substitution. Comparative studies with 2-Amino-4-bromo-3,5-difluorobenzoic acid show reduced reactivity compared to non-fluorinated analogs due to decreased nucleophilicity .
Q. What are common side reactions in derivative synthesis, and how are they mitigated?
Over-bromination and dehalogenation are common. These are minimized by controlling stoichiometry (e.g., 1:2 molar ratio of this compound to Meldrum’s acid) and using inert atmospheres. Byproducts are removed via gradient elution in chromatography .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
